molecular formula C24H26N4O3 B14097574 Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B14097574
M. Wt: 418.5 g/mol
InChI Key: XFZSCUPDYHBMOS-UHFFFAOYSA-N
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Description

Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrimidine ring substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate typically involves multiple steps. . The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium carbonate, and solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the diphenylmethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a simplified piperazine derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring can participate in hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C24H26N4O3/c1-31-22(30)17-20-16-21(29)26-24(25-20)28-14-12-27(13-15-28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16,23H,12-15,17H2,1H3,(H,25,26,29)

InChI Key

XFZSCUPDYHBMOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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